3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-2-ylmethyl)propanoic acid

Physicochemical profiling Lipophilicity Drug-likeness

3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-2-ylmethyl)propanoic acid (CAS 887267-00-7) is a fluorinated carboxylic acid building block featuring a trifluoromethyl group separated from the carboxylic acid by a single carbon spacer and linked to a tetrahydropyran (THP) ring via a methylene bridge. With a molecular formula of C9H13F3O3 and molecular weight of 226.19 g/mol, it is supplied as a research intermediate at ≥98% purity by vendors including Apollo Scientific (Cat.

Molecular Formula C9H13F3O3
Molecular Weight 226.19 g/mol
Cat. No. B12863228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-2-ylmethyl)propanoic acid
Molecular FormulaC9H13F3O3
Molecular Weight226.19 g/mol
Structural Identifiers
SMILESC1CCOC(C1)CC(C(=O)O)C(F)(F)F
InChIInChI=1S/C9H13F3O3/c10-9(11,12)7(8(13)14)5-6-3-1-2-4-15-6/h6-7H,1-5H2,(H,13,14)
InChIKeyNNERFLUWPQXZJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-2-ylmethyl)propanoic acid: Procurement Profile & Structural Identity (CAS 887267-00-7)


3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-2-ylmethyl)propanoic acid (CAS 887267-00-7) is a fluorinated carboxylic acid building block featuring a trifluoromethyl group separated from the carboxylic acid by a single carbon spacer and linked to a tetrahydropyran (THP) ring via a methylene bridge. With a molecular formula of C9H13F3O3 and molecular weight of 226.19 g/mol, it is supplied as a research intermediate at ≥98% purity by vendors including Apollo Scientific (Cat. No. PC4658) . The combination of a saturated oxygen heterocycle, a flexible alkyl linker, and the electron‑withdrawing CF3 group yields distinct physicochemical properties that differentiate it from non‑fluorinated and regioisomeric analogs.

Why 3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-2-ylmethyl)propanoic acid Cannot Be Replaced by Near‑Neighbor Fluorinated Acids


Simply substituting another CF3‑bearing carboxylic acid (e.g., 3,3,3-trifluoro‑2‑methylpropanoic acid or the regioisomeric 4‑THP analog) ignores critical structure‑property relationships. The target compound’s methylene‑bridged THP‑2‑ylmethyl architecture influences both lipophilicity and acid strength compared to analogs lacking the methylene spacer or bearing the THP at a different ring position [1]. In medicinal chemistry and agrochemical discovery, even a 0.3 logP unit shift can alter membrane permeability, off‑target binding, and formulation behavior, making ‘close enough’ substitution a risk to SAR progression and final product performance [2].

Quantitative Differentiation Evidence: 3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-2-ylmethyl)propanoic acid vs. Key Comparators


Lipophilicity Advantage Over the 4‑THP Regioisomer: Predicted LogP Comparison

The target compound exhibits a predicted LogP of 1.95, which is 0.28 log units higher than the 4‑THP regioisomer (LogP 1.68) [1]. This difference arises from the substitution pattern on the tetrahydropyran ring (2‑position vs. 4‑position), which influences the overall dipole moment and H‑bond acceptor presentation. The higher lipophilicity can translate into enhanced passive membrane permeability and altered tissue distribution, critical factors in CNS and intracellular target programs.

Physicochemical profiling Lipophilicity Drug-likeness

Distinct Acid–Base Profile: Predicted pKa vs. Non‑Fluorinated Analog

The predicted pKa of the target compound is 2.78, substantially lower (stronger acid) than that of the non‑fluorinated analog 2-(tetrahydro‑2H‑pyran‑2‑yl)acetic acid (predicted pKa ≈4.7–5.0) . The electron‑withdrawing trifluoromethyl group stabilizes the conjugate base, enhancing acidity. This difference governs ionization state at physiological pH and influences salt formation, protein binding, and chromatographic behavior.

Acidity Physicochemical profiling Reactivity

Molecular Weight and Rotatable Bond Differentiation: Impact on Fragment‑Based Screening Libraries

The target compound has a molecular weight of 226.19 g/mol and contains two rotatable bonds (the methylene‑THP bond and the carboxylic acid C–C bond), placing it in the fragment‑to‑lead molecular weight space. By contrast, simpler trifluoropropionic acids (e.g., 3,3,3‑trifluoro‑2‑methylpropanoic acid, MW 142.08 g/mol) are smaller and lack the THP ring, while the tert‑butyl ester derivative (MW 282.30 g/mol) is significantly larger [1]. The intermediate size and conformational flexibility of the target make it uniquely suited as a fragment for 19F‑NMR‑based screening without exceeding typical fragment Ro3 limits.

Fragment-based drug discovery Lead-likeness Library design

Synthetic Intermediate Provenance: Documented Use as a tert‑Butyl Ester Precursor

The target compound has been formally documented as the carboxylic acid precursor to its tert‑butyl ester (CAS not assigned; J‑GLOBAL ID: 201107089998763109) [1]. This establishes a tangible synthetic entry point: the acid can be directly esterified to access the corresponding tert‑butyl ester, a common protected form used in peptide coupling and prodrug strategies. In contrast, the 4‑THP regioisomer does not have an equivalent documented ester derivative in the public literature. The ester linkage at the 2‑position is validated by the InChIKey ZABPDSPRDMDMPD‑UHFFFAOYSA‑N.

Synthetic chemistry Building block Derivatization

Where 3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-2-ylmethyl)propanoic acid Demonstrates Quantifiable Selection Advantages


Fragment‑Based Screening by 19F‑NMR: Lipophilicity and Size Tuning

In building 19F‑NMR fragment libraries, the target compound fills a critical gap. Its LogP of 1.95 and molecular weight of 226 Da place it in the ideal lipophilicity range (LogP 1–3) for fragment screening, whereas the 4‑THP isomer (LogP 1.68) may exhibit insufficient membrane partitioning for intracellular targets . The single CF3 group provides a clean 19F signal without the complexity of multiple fluorine environments, making it suitable for protein‑observed and ligand‑observed NMR experiments.

Medicinal Chemistry SAR: Probing THP Position Effects on Target Engagement

When a medicinal chemistry program requires systematic exploration of tetrahydropyran attachment points, the 2‑ylmethyl isomer offers a distinct vector. The methylene spacer provides additional conformational freedom compared to directly attached THP analogs, potentially enabling access to binding pockets that are sterically inaccessible to the 4‑isomer . Its stronger acidity (pKa 2.78) also allows zwitterionic interactions that the non‑fluorinated analog cannot support [1].

Synthetic Methodology Development: Ester Prodrug and Linker Optimization

The validated conversion to the tert‑butyl ester establishes the target compound as a reliable acid intermediate for ester‑based linker chemistry . This is directly relevant to prodrug design, solid‑phase synthesis anchoring, and preparation of activated esters for bioconjugation. Teams requiring rapid access to protected forms can procure the acid with the assurance that the derivatization chemistry is precedent‑validated.

Physicochemical Property Benchmarking: pKa‑Dependent Extraction and Purification

The predicted pKa of 2.78 enables clean acid–base extraction at pH 4–5, where the carboxylate is fully ionized but neutral organic impurities are not . This is a practical procurement advantage for process chemists who prioritize ease of purification. The 2‑THP regioisomer’s distinct pKa (relative to the 4‑isomer, for which no pKa data are published) may simplify work‑up protocols in multi‑gram syntheses.

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